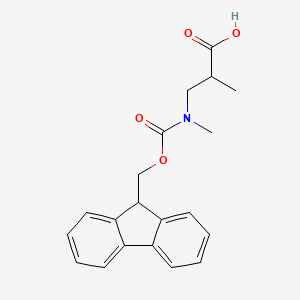 (9H-fluorène-9-ylméthoxy)carbonylamino}-2-méthylpropanoïque CAS No. 1340212-59-0"
>
(9H-fluorène-9-ylméthoxy)carbonylamino}-2-méthylpropanoïque CAS No. 1340212-59-0"
>
Acide 3-{(9H-fluorène-9-ylméthoxy)carbonylamino}-2-méthylpropanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid is widely used in scientific research, particularly in:
Mécanisme D'action
Target of Action
The compound, also known as “3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid”, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy .
Mode of Action
Amino acids and their derivatives, like this compound, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, which are hormones that stimulate protein synthesis and muscle growth .
Biochemical Pathways
This compound, being an alanine derivative, may be involved in the alanine cycle. The alanine cycle is a process by which muscles can cycle the byproducts of glucose metabolism to the liver, where they can be processed and removed . This helps maintain energy levels during physical activity .
Pharmacokinetics
Alanine is known to be rapidly absorbed and used by the body . Its bioavailability would be influenced by factors such as the method of administration and the presence of other compounds.
Result of Action
The primary result of this compound’s action would be its potential to enhance physical performance. By influencing the secretion of anabolic hormones and participating in energy metabolism, it could help improve muscle growth and endurance .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and activity. Additionally, factors such as temperature and the presence of other compounds could also play a role.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid typically involves the protection of the amino group of alanine derivatives using the fluorenylmethyloxycarbonyl (Fmoc) group . This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often involve the use of sodium azide (NaN3) and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protective group strategies and purification processes to ensure high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Oxidation and Reduction:
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Sodium Azide (NaN3): Used in the synthesis process.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivatives and various intermediates used in peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid is unique due to its specific structure, which provides stability and ease of deprotection during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Propriétés
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(19(22)23)11-21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQQBWVAGQSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














